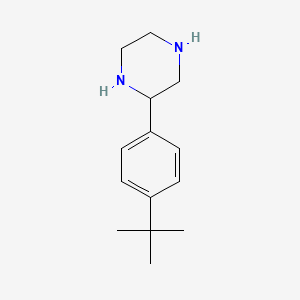

2-(4-Tert-butyl-phenyl)-piperazine

Descripción general

Descripción

2-(4-Tert-butyl-phenyl)-piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines This compound features a piperazine ring substituted with a 4-tert-butyl-phenyl group

Mecanismo De Acción

Target of Action

Related compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cytotoxic activities . These activities suggest that the compound may interact with a variety of targets, including enzymes involved in oxidative stress response and cell proliferation .

Mode of Action

For instance, 2,4-Ditert butyl phenol has been shown to suppress oxidation and neutralize free radicals, thereby preventing material degradation and disintegration . It also exhibits fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells, a breast carcinoma cell line .

Biochemical Pathways

Related compounds like 2,4-ditert butyl phenol have been shown to affect oxidative stress pathways and potentially interfere with cell proliferation pathways .

Result of Action

Related compounds like 2,4-ditert butyl phenol have been shown to exhibit antifungal, antioxidant, and cytotoxic activities . These activities suggest that the compound may have a broad range of effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-phenyl)-piperazine typically involves the reaction of 4-tert-butyl-phenylamine with piperazine. One common method is the nucleophilic substitution reaction where 4-tert-butyl-phenylamine reacts with piperazine in the presence of a suitable base and solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Tert-butyl-phenyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the piperazine ring or the phenyl group can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H18N2

- Molecular Weight : 218.30 g/mol

- Structure : The compound consists of a piperazine ring substituted with a tert-butyl group and a phenyl group, which enhances its steric properties and biological interactions.

Medicinal Chemistry

The compound's piperazine structure is widely recognized for its pharmacological potential. Piperazine derivatives are known to exhibit diverse biological activities, including:

- Antidepressant Activity : Research indicates that piperazine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drugs.

- Anticancer Properties : Studies have shown that modifications of piperazine compounds can lead to significant cytotoxic effects against various cancer cell lines. For instance, analogs of 2-(4-Tert-butyl-phenyl)-piperazine have been explored for their activity against pancreatic cancer cells, demonstrating growth inhibition rates that suggest potential therapeutic applications .

Drug Discovery

The compound serves as a crucial building block in the synthesis of more complex molecules used in drug discovery. Its ability to form hydrogen bonds and interact with biological macromolecules makes it an important scaffold for developing new pharmaceuticals .

Biological Studies

Research has highlighted the compound's role in studying biological mechanisms:

- Protein Interaction Studies : this compound has been utilized to investigate protein-protein interactions, which are critical in understanding disease mechanisms and developing targeted therapies .

- Mechanistic Studies : The compound's interaction with specific molecular targets aids in elucidating biochemical pathways involved in various diseases, particularly cancer and neurological disorders .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry:

- Synthesis of Industrial Chemicals : The compound can be utilized as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and polymers .

- Material Science : Its unique chemical properties allow it to be incorporated into materials such as mesoporous structures and organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional chemical applications .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various piperazine derivatives derived from this compound. The findings indicated that specific modifications led to enhanced cytotoxicity against pancreatic cancer cell lines, with some compounds exhibiting GI50 values as low as 3.1 µM .

Case Study 2: Antidepressant Potential

Another investigation focused on the antidepressant effects of piperazine derivatives. The study demonstrated that certain analogs could significantly reduce depressive-like behaviors in animal models, suggesting their potential as novel antidepressant agents .

Comparación Con Compuestos Similares

Similar Compounds

4-Tert-butylphenol: Shares the tert-butyl-phenyl group but lacks the piperazine ring.

Piperazine: Lacks the tert-butyl-phenyl group but shares the piperazine ring structure.

Uniqueness

2-(4-Tert-butyl-phenyl)-piperazine is unique due to the combination of the piperazine ring and the 4-tert-butyl-phenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components alone.

Actividad Biológica

2-(4-Tert-butyl-phenyl)-piperazine is a chemical compound that belongs to the piperazine class, known for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a phenyl moiety. Its molecular formula is C_{13}H_{18}N_2, with a molecular weight of approximately 206.30 g/mol. The presence of the bulky tert-butyl group influences its lipophilicity and receptor binding affinity, which are critical for its biological activity.

Research indicates that this compound interacts primarily with monoamine neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction leads to increased release of these neurotransmitters, which is significant for its potential use in treating neurological disorders such as depression and anxiety .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance, analogues have shown activity against various cancer cell lines, including pancreatic and breast cancer cells. In vitro assays demonstrated that modifications in the piperazine structure can enhance cytotoxicity, with some derivatives exhibiting GI50 values below 20 µM against specific cancer cell lines .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against various pathogens. Research has focused on its selective activity against Chlamydia species, indicating its potential as a lead compound for developing new antibiotics . The mechanism involves disruption of bacterial inclusion formation, which is critical for the pathogen's lifecycle.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key analogues and their observed activities:

| Compound Name | Activity Description | GI50 (µM) |

|---|---|---|

| This compound | Moderate activity against various cancer cell lines | <20 |

| 4-(2-Amino-phenyl)-piperazine | Different biological profile; less potent | >50 |

| 4-(4-Amino-2-fluoro-phenyl)-piperazine | Enhanced lipophilicity; variable receptor binding | <30 |

| 3-(4-Tert-butyl-phenyl)-piperazine | Similar structure; altered position affects activity | <25 |

Case Studies

- Cancer Cell Line Studies : In a study evaluating growth inhibition across multiple human cancer cell lines, this compound derivatives were screened at varying concentrations. Compounds exhibited significant inhibition in lines such as MiaPaCa2 and MCF-7, suggesting potential therapeutic applications in oncology .

- Antichlamydial Activity : Another research focused on the antichlamydial activity of piperazine derivatives demonstrated that certain modifications led to enhanced selectivity against Chlamydia trachomatis. The study utilized immunofluorescence assays to quantify inclusion bodies in infected cells, revealing that some derivatives significantly reduced infectious particle formation .

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)13-10-15-8-9-16-13/h4-7,13,15-16H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKUJEHMACJCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-34-7 | |

| Record name | 2-(4-tert-butyl-phenyl)-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.